3'-p-O-Benzyl Paclitaxel: Structural Elucidation and Analytical Applications
3'-p-O-Benzyl Paclitaxel: Structural Elucidation and Analytical Applications
Executive Summary
3'-p-O-Benzyl Paclitaxel (C₅₄H₅₇NO₁₅) is a specialized taxane derivative primarily utilized as a high-fidelity reference standard in the bioanalysis of Paclitaxel metabolism and impurity profiling.[1] Structurally, it is the O-benzyl ether derivative of 3'-p-hydroxypaclitaxel , the major human metabolite of Paclitaxel formed by the hepatic cytochrome P450 enzyme CYP2C8.
While standard Paclitaxel (Taxol) is a cornerstone chemotherapeutic, accurate quantification of its metabolic clearance requires precise internal standards. The 3'-p-O-Benzyl derivative (often in its deuterated form, d5) serves as a critical tool for researchers validating LC-MS/MS assays, tracking metabolic stability, and identifying process-related impurities in pharmaceutical manufacturing. This guide details its chemical properties, synthesis, analytical characterization, and biological relevance.
Chemical Identity and Structure
The molecule retains the complex diterpenoid taxane core of Paclitaxel but features a specific modification on the C13 side chain.
Nomenclature and Formula
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Systematic Name (IUPAC): (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate.
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Molecular Weight: 960.05 g/mol
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CAS Number: N/A (Research Grade/Impurity Standard)
Structural Analysis
The structure consists of two distinct domains:
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The Baccatin III Core: A rigid, tetracyclic diterpene skeleton containing the oxetane ring (D-ring) essential for tubulin binding.
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The C13 Side Chain: An N-benzoyl-3-phenylisoserine ester.
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Modification Site: The phenyl ring at the C3' position of the side chain.
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Substituent: A benzyloxy group (-O-CH₂-Ph) at the para position of the C3' phenyl ring.
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This modification significantly increases the lipophilicity of the molecule compared to its parent metabolite, 3'-p-hydroxypaclitaxel.
Figure 1: Structural hierarchy of 3'-p-O-Benzyl Paclitaxel, highlighting the specific modification site on the side chain.
Physicochemical Properties
| Property | Value / Description | Impact on Analysis |
| Physical State | White to off-white solid | Requires precise weighing; static prone. |
| Molecular Weight | 960.05 Da | Mass shift of +106 Da vs. Paclitaxel (853.9) allows easy MS discrimination. |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile. Insoluble in water. | Stock solutions must be prepared in DMSO or MeOH. |
| Lipophilicity (LogP) | Estimated ~5.5 - 6.0 | Elutes later than Paclitaxel on Reverse-Phase C18 columns. |
| Stability | Hygroscopic; Light sensitive. | Store at -20°C under inert atmosphere (Argon/Nitrogen). |
| pKa | ~10-11 (weakly acidic hydroxyls) | Neutral at physiological pH; ionization requires high pH or ESI conditions. |
Synthesis and Origins[6]
The compound is rarely isolated from natural sources. It is typically synthesized semi-synthetically to serve as an analytical standard.
Metabolic Context (The "Why")
Paclitaxel is metabolized in the human liver primarily by CYP2C8 to form 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel .
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3'-p-hydroxypaclitaxel is the result of para-hydroxylation on the C3' phenyl ring.
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3'-p-O-Benzyl Paclitaxel is the benzyl ether protected form of this metabolite. It is often used as a precursor in the synthesis of the metabolite standard or as a stable isotope internal standard (when deuterated benzyl bromide is used).
Synthetic Pathway
The synthesis typically involves the coupling of a protected Baccatin III core with a modified side-chain precursor (β-lactam).
Step-by-Step Synthesis Workflow:
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Precursor Preparation: Synthesis of (3R,4S)-1-benzoyl-3-(4-benzyloxyphenyl)-4-phenylazetidin-2-one (β-lactam side chain).
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Coupling: Reaction of the β-lactam with 7-TES-Baccatin III in the presence of LiHMDS (Lithium hexamethyldisilazide) at -78°C.
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Deprotection: Removal of the 7-TES (triethylsilyl) protecting group using HF-Pyridine or dilute HCl.
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Purification: Flash chromatography to isolate the final 3'-p-O-Benzyl Paclitaxel.
Figure 2: Synthetic routes to 3'-p-O-Benzyl Paclitaxel via direct benzylation of the metabolite or semi-synthesis coupling.
Analytical Characterization Protocols
For researchers utilizing this compound as a standard, the following analytical parameters are critical for validation.
HPLC-MS/MS Method
This protocol is designed for the separation of Paclitaxel, 3'-p-hydroxypaclitaxel, and the benzyl derivative.
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Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-1 min: 30% B
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1-8 min: Linear ramp to 95% B
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8-10 min: Hold 95% B (Elution of 3'-p-O-Benzyl Paclitaxel)
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10.1 min: Re-equilibrate.
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Flow Rate: 0.4 mL/min.
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Detection: ESI Positive Mode (+).
Mass Spectrometry Transitions (MRM)
The benzyl group adds significant mass and distinct fragmentation patterns.
| Compound | Precursor Ion (M+H)+ | Product Ion (Quantifier) | Collision Energy (eV) |
| Paclitaxel | 854.3 | 286.1 (Side chain) | 20 |
| 3'-p-OH Paclitaxel | 870.3 | 302.1 (Hydroxylated side chain) | 22 |
| 3'-p-O-Benzyl Paclitaxel | 960.4 | 392.2 (Benzylated side chain) | 25 |
Note: The product ion m/z 392.2 corresponds to the cleavage of the modified side chain, confirming the location of the benzyl group on the 3'-phenyl moiety.
Experimental Protocol: Preparation of Stock Standards
Objective: Create a stable, verified stock solution for analytical use.
Materials:
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3'-p-O-Benzyl Paclitaxel (Solid, >95% purity).
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DMSO (LC-MS Grade).
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Amber glass vials (Silanized).
Procedure:
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Weighing: Accurately weigh 1.0 mg of 3'-p-O-Benzyl Paclitaxel into a 1.5 mL amber vial. Note: Use an anti-static gun as taxanes are static-prone.
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Dissolution: Add 1.0 mL of DMSO to achieve a concentration of 1.0 mg/mL (approx. 1.04 mM). Vortex for 30 seconds until fully dissolved.
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Sonication: Sonicate for 5 minutes at room temperature to ensure no micro-particulates remain.
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Aliquot & Storage: Divide into 50 µL aliquots in PCR tubes or micro-vials. Store at -80°C.
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Working Solution: Dilute 1:100 in 50% Acetonitrile/Water immediately before use. Do not store diluted working solutions for >24 hours.
Biological Relevance & Applications[5]
Impurity Profiling in Drug Development
In the manufacturing of Paclitaxel (via plant cell fermentation or semi-synthesis), various side-chain impurities can arise. The 3'-p-O-Benzyl derivative serves as a marker for:
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Incomplete Deprotection: If benzyl groups were used to protect hydroxyls during synthesis.
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Contamination: Cross-contamination from synthesis of other taxane analogs.
Metabolic Stability Studies
While 3'-p-O-Benzyl Paclitaxel itself is not a primary metabolite, it is used to validate the extraction efficiency of lipophilic taxane metabolites. Its high LogP makes it an excellent recovery standard for liquid-liquid extraction (LLE) protocols involving ether or ethyl acetate.
Tubulin Binding (Mechanism of Action)
Although primarily an analytical tool, the compound retains biological activity. The bulky benzyl group at the 3' position interferes sterically with the tubulin binding pocket, generally resulting in reduced cytotoxicity compared to Paclitaxel. However, it still promotes microtubule assembly, making it a useful probe for studying the steric tolerance of the taxane binding site on
References
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Wani, M. C., et al. (1971). "Plant antitumor agents.[] VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society. Link
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Sparreboom, A., et al. (1998). "Liquid Chromatographic Determination of Paclitaxel and Its Metabolites in Human Plasma." Journal of Chromatography B. Link
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Pharmaffiliates. "3'-p-O-Benzyl Paclitaxel Reference Standard Data Sheet." Link
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BOC Sciences. "Paclitaxel Impurities and Metabolites: Structural Classification."
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Paclitaxel Derivatives." Link
